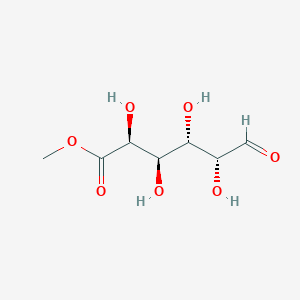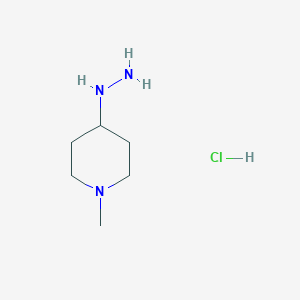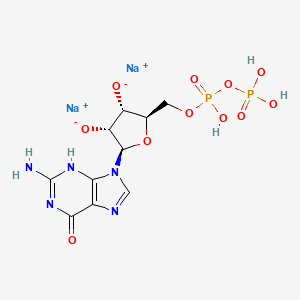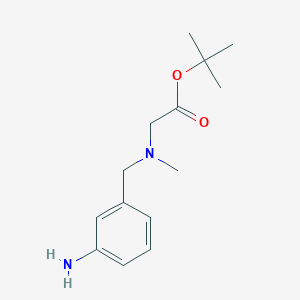
Ethane;triphenyl phosphate
Overview
Description
Ethane;triphenyl phosphate is a useful research compound. Its molecular formula is C24H33O4P and its molecular weight is 416.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Occupational Exposure and Environmental Impact : TPHP has been identified as a contaminant in the air of various occupational settings, such as electronics recycling plants and computer repair facilities. It poses potential health hazards to workers exposed to it due to its role as a flame retardant in various materials (Sjödin et al., 2001).
Childhood Exposure : A study highlighted the presence of TPHP in preschool dust and children's hand wipes, indicating a route of exposure for children in these environments. It also found a correlation between TPHP in preschool dust and its metabolite in children's urine, suggesting significant exposure via dust (Larsson et al., 2018).
Metabolic and Health Impacts : Exposure to TPHP has been shown to disrupt carbohydrate and lipid metabolism, as well as the DNA damage repair system in zebrafish liver, indicating the potential for broader biological impacts in other species, including humans (Du et al., 2016).
Presence in Various Environments : Research has revealed the widespread presence of TPHP in different indoor environments, including offices and cars. This suggests a broad environmental distribution, mainly due to its use in various commercial and consumer products (Brommer et al., 2012).
Allergenic Potential : TPHP was identified as a potential allergen emitted from computer video display units (VDUs), demonstrating its relevance to indoor air quality and potential health risks associated with prolonged exposure in office environments (Carlsson et al., 2000).
Consumer Products and Exposure : Studies have also shown TPHP's presence in consumer products like nail polish, indicating direct human exposure routes through everyday use. This highlights the importance of assessing exposure risks from common products (Mendelsohn et al., 2016).
properties
IUPAC Name |
ethane;triphenyl phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15O4P.3C2H6/c19-23(20-16-10-4-1-5-11-16,21-17-12-6-2-7-13-17)22-18-14-8-3-9-15-18;3*1-2/h1-15H;3*1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISNNXHQBIBWQHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC.CC.CC.C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Triethyl-[methyl(triethylsilyloxy)silyl]oxysilane](/img/structure/B7983639.png)



![(4-nitrophenyl)methyl (2S)-4-acetylsulfanyl-2-[[(2-methylpropan-2-yl)oxycarbonyl-sulfamoylamino]methyl]pyrrolidine-1-carboxylate](/img/structure/B7983674.png)


![(8S,10S,11S,13S,14S,16S,17R)-9-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-(2-(propionyloxy)acetyl)-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl propionate](/img/structure/B7983705.png)

![1-[4-(1-Sulfoethyl)piperazin-1-yl]ethanesulfonic acid](/img/structure/B7983732.png)



![1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptan-2-one](/img/structure/B7983763.png)